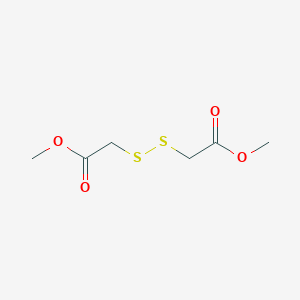![molecular formula C13H18N2 B155002 6-Benzyl-2,6-diazaspiro[3.4]octane CAS No. 135380-28-8](/img/structure/B155002.png)
6-Benzyl-2,6-diazaspiro[3.4]octane
Descripción general
Descripción
The compound 6-Benzyl-2,6-diazaspiro[3.4]octane is a derivative of the diazaspiroheptane family, which is a class of compounds featuring a spirocyclic structure with two nitrogen atoms incorporated into the ring system. Although the provided papers do not directly discuss 6-Benzyl-2,6-diazaspiro[3.4]octane, they provide insights into related structures and their properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of diazaspiroheptane derivatives, such as the 2,6-diazaspiro[3.3]heptane building block, has been reported to be concise and scalable. This suggests that similar methodologies could potentially be applied to synthesize 6-Benzyl-2,6-diazaspiro[3.4]octane. The usefulness of these compounds has been demonstrated in palladium-catalyzed aryl amination reactions, which could be a key reaction in the synthesis or functionalization of the target compound .
Molecular Structure Analysis
The molecular structure of diazaspiro compounds is characterized by their spirocyclic nature, which can influence their physical and chemical properties. For instance, the crystal structure of a related compound, 3-benzyl-1,3-diazaspiro[4.4]nonane-2,4-dione, was elucidated using single-crystal X-ray diffraction, showing that it crystallizes in the triclinic P-1 space group with an envelope conformation of the cyclopentane ring . This information provides a basis for understanding the structural aspects of 6-Benzyl-2,6-diazaspiro[3.4]octane, which may also exhibit unique conformational features due to its spirocyclic framework.
Chemical Reactions Analysis
The chemical reactivity of diazaspiroheptane derivatives is highlighted by their application in Pd-catalyzed aryl amination reactions. These reactions yield a variety of N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes, indicating that the diazaspiroheptane core can be functionalized to create a diverse array of compounds . This reactivity could be relevant to the chemical transformations that 6-Benzyl-2,6-diazaspiro[3.4]octane might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of diazaspiro compounds are influenced by their molecular structure. The study of structure-property relationships in related compounds, such as 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones, involved experimental and theoretical methods, including spectroscopy and density functional theory (DFT) calculations . These methods provided insights into the spectroscopic properties and lipophilicity of the compounds, which are important factors in their potential as anticonvulsant agents. By analogy, similar studies could be conducted on 6-Benzyl-2,6-diazaspiro[3.4]octane to determine its properties and potential applications.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- 6-Benzyl-2,6-diazaspiro[3.4]octane has been synthesized through a (3+2) cycloaddition process. This method yields the compound effectively in multi-gram quantities, highlighting its potential in the design and synthesis of drug surrogates (Wang et al., 2015).
Chemical Properties and Derivatives 2. The compound, along with its derivatives, has been obtained via stereospecific [3+2] 1,3-cycloaddition. These derivatives show different conformations, affecting the positioning of substituents (Chiaroni et al., 2000).
Inhibition Studies 3. Derivatives of 6-Benzyl-2,6-diazaspiro[3.4]octane have been evaluated for their inhibition properties in mild steel corrosion. These studies utilize electrochemical techniques and quantum chemistry simulations to understand the effectiveness of these compounds as corrosion inhibitors (Chafiq et al., 2020).
Medicinal Chemistry Applications 4. A novel series containing the diazaspiro[3.4]octane structure has been identified as active against various stages of the human malaria parasite, Plasmodium falciparum. These findings suggest potential applications in antimalarial drug development (Le Manach et al., 2021).
Antitubercular Properties 5. Certain derivatives of 6-Benzyl-2,6-diazaspiro[3.4]octane have shown potent antitubercular properties. This includes a lead compound with a minimal inhibitory concentration of 0.016 μg/mL against Mycobacterium tuberculosis (Lukin et al., 2023).
Safety And Hazards
Safety data for “6-Benzyl-2,6-diazaspiro[3.4]octane” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
6-benzyl-2,6-diazaspiro[3.4]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-4-12(5-3-1)8-15-7-6-13(11-15)9-14-10-13/h1-5,14H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEEPYEXHXJWMAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CNC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10568308 | |
| Record name | 6-Benzyl-2,6-diazaspiro[3.4]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10568308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzyl-2,6-diazaspiro[3.4]octane | |
CAS RN |
135380-28-8 | |
| Record name | 6-Benzyl-2,6-diazaspiro[3.4]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10568308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



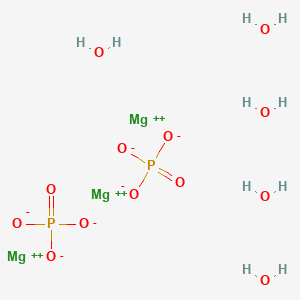
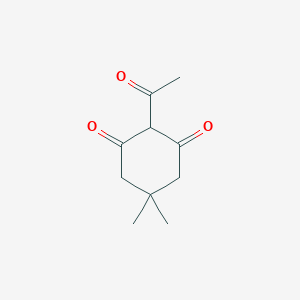
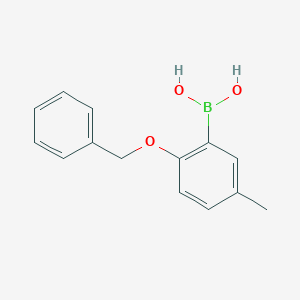
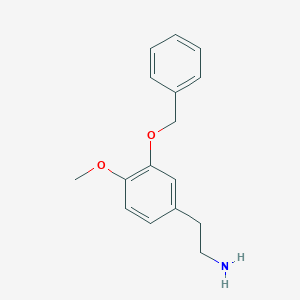
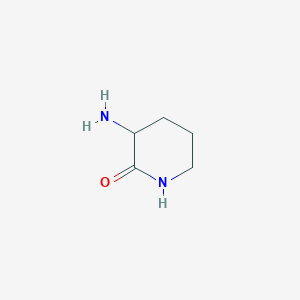
![3-[(Diethylamino)methyl]-4-methoxybenzaldehyde](/img/structure/B154933.png)
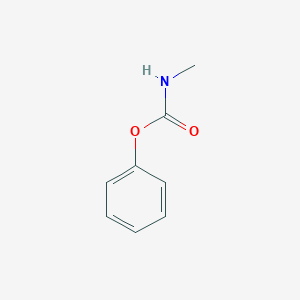
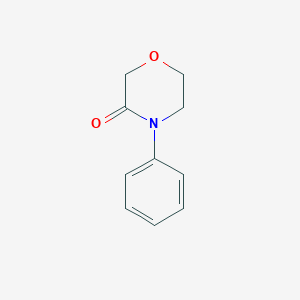
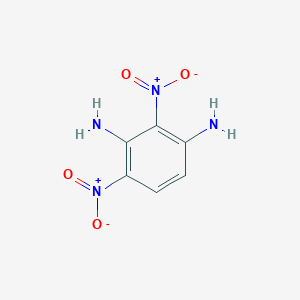

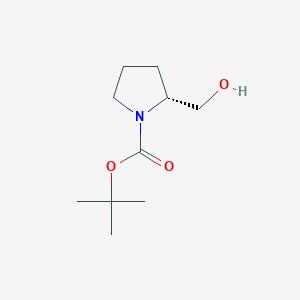
![2-[3-(benzyloxy)-4-methoxyphenyl]-N-{2-[3-(benzyloxy)-4-methoxyphenyl]ethyl}acetamide](/img/structure/B154941.png)
